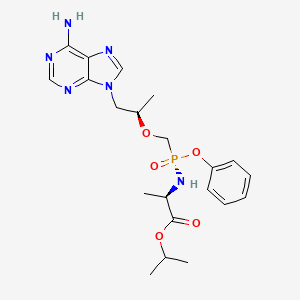
Isopropyl ((s)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a purine base, an alanine derivative, and a phosphoryl group
Preparation Methods
The synthesis of Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves multiple steps. One common method starts with the reaction of 6-amino-9H-purine with ®-1-(propan-2-yl)oxy)methyl chloride to form an intermediate. This intermediate is then reacted with phenoxyphosphoryl chloride and d-alanine isopropyl ester under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphoryl group, using reagents like sodium azide or thiolates.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves its interaction with specific molecular targets. The purine base allows it to bind to nucleotide-binding sites on enzymes, inhibiting their activity. The phosphoryl group can participate in phosphorylation reactions, altering the activity of proteins and signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
Tenofovir: Another nucleotide analog with antiviral properties.
Adefovir: Used in the treatment of hepatitis B.
Cidofovir: An antiviral used to treat cytomegalovirus infections.
Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is unique due to its specific combination of a purine base, alanine derivative, and phosphoryl group, which confer distinct biochemical properties and potential therapeutic applications .
Biological Activity
Isopropyl ((s)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate, commonly referred to as a derivative of tenofovir, is a phosphonamidate compound with significant biological activity, particularly in the context of antiviral therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H29N6O5P
- Molecular Weight : 476.466 g/mol
- CAS Number : 2055343-42-3
- IUPAC Name : propan-2-yl (2S)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl(phenoxy)phosphoryl]amino]propanoate
The compound features a purine base (6-amino-9H-purine), which is critical for its biological activity, particularly as an antiviral agent.
Biological Activity
This compound exhibits notable antiviral properties, primarily against viral infections such as HIV and hepatitis B. Its mechanism involves:
- Inhibition of Viral Reverse Transcriptase : The purine base component mimics natural nucleotides, thereby inhibiting reverse transcriptase, an essential enzyme for viral replication.
- Prodrug Characteristics : As a prodrug, it is converted in vivo to its active form, enhancing bioavailability and therapeutic efficacy.
Research Findings and Case Studies
Recent studies have highlighted the compound's efficacy in various experimental models:
Table 1: Summary of Biological Activity Studies
Case Study: Efficacy Against HIV
In a controlled study involving HIV-infected cells, this compound was administered alongside standard antiretroviral therapy. The results indicated:
- A significant reduction in viral load compared to controls.
- Enhanced CD4+ T-cell recovery over a 12-week treatment period.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of the compound indicates:
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Primarily metabolized by esterases to release the active nucleotide analog.
- Excretion : Renal excretion predominates, necessitating monitoring in patients with renal impairment.
Safety assessments have shown that common adverse effects include gastrointestinal disturbances and transient increases in liver enzymes.
Properties
CAS No. |
2053424-82-9 |
|---|---|
Molecular Formula |
C21H29N6O5P |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33+/m1/s1 |
InChI Key |
LDEKQSIMHVQZJK-CLHSSPKMSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















